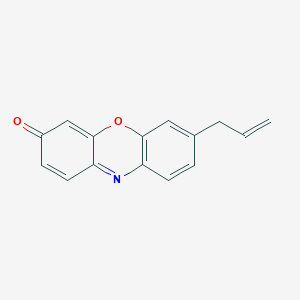

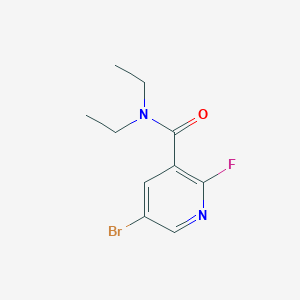

![molecular formula C18H24BrNO3 B1374419 叔丁基 6-溴螺[色满烷-2,4'-哌啶]-1'-甲酸酯 CAS No. 1194374-64-5](/img/structure/B1374419.png)

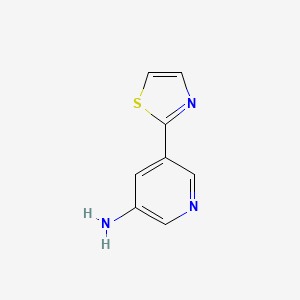

叔丁基 6-溴螺[色满烷-2,4'-哌啶]-1'-甲酸酯

货号 B1374419

CAS 编号:

1194374-64-5

分子量: 382.3 g/mol

InChI 键: NZSBMAJIONQUET-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include attributes like molecular weight, solubility, melting point, boiling point, etc. Unfortunately, specific data for “Tert-butyl 6-bromospiro[chromane-2,4’-piperidine]-1’-carboxylate” is not available in the retrieved information .科学研究应用

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

- Amino acid ionic liquids (AAILs) are used for organic synthesis .

- To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .

- The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Pharmaceutical Industry

Organic Synthesis

- Tert-butyl bromide, an organobromine compound, is used as a standard reagent in synthetic organic chemistry .

- It is used to introduce tert-butyl groups .

- For example, tert-butylation of cyclopentadiene gives di-tert-butylcyclopentadiene .

- Tert-butyl bromide has been used to study the massive deadenylation of adenine based-nucleosides induced by halogenated alkanes (alkyl halides) under physiological conditions .

- 2-Bromo-2-methylpropane causes the massive deguanylation of guanine based-nucleosides and massive deadenylation of adenine based-nucleosides .

- Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been used in dipeptide synthesis .

- The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Synthetic Organic Chemistry

Study of Nucleosides

Dipeptide Synthesis

Chemical Transformations

- Tert-butyl bromide, an organobromine compound, is used as a standard reagent in synthetic organic chemistry .

- It is used to introduce tert-butyl groups .

- For example, tert-butylation of cyclopentadiene gives di-tert-butylcyclopentadiene .

- Tert-butyl bromide has been used to study the massive deadenylation of adenine based-nucleosides induced by halogenated alkanes (alkyl halides) under physiological conditions .

- 2-Bromo-2-methylpropane causes the massive deguanylation of guanine based-nucleosides and massive deadenylation of adenine based-nucleosides .

- Tert-butyl bromide has been used to study phase transitions from orthorhombic Pmn21 phase III at low temperatures (measurements from 95 K), to a disordered rhombohedral phase II at 205-213 K .

- Phase II can exist from 213-223 K, partly coincident with an FCC phase I, which can be observed between 210-250 K .

- Phase transitions have also been studied at high pressure (up to 300MPa) .

- The crowded tert-butyl group has a unique reactivity pattern and is used in chemical transformations .

- It also has relevance in nature and its implication in biosynthetic and biodegradation pathways .

- Amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been used in dipeptide synthesis .

- The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Reactions with Tert-butyl Bromide

Study of Nucleosides

Phase Transitions

Chemical Transformations

Dipeptide Synthesis

属性

IUPAC Name |

tert-butyl 6-bromospiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BrNO3/c1-17(2,3)23-16(21)20-10-8-18(9-11-20)7-6-13-12-14(19)4-5-15(13)22-18/h4-5,12H,6-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSBMAJIONQUET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCC3=C(O2)C=CC(=C3)Br)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate | |

CAS RN |

1194374-64-5 |

Source

|

| Record name | tert-butyl 6-bromo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

6-Bromo-1-isopropyl-1H-indazole-4-carboxylic acid

1346702-54-2

7-Allyl-3H-phenoxazin-3-one

1357085-84-7

5-bromo-4,6-difluoro-1H-indole

1154742-51-4

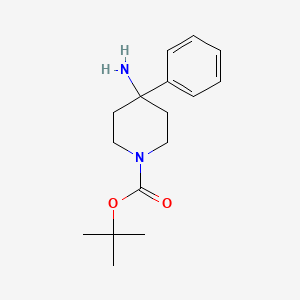

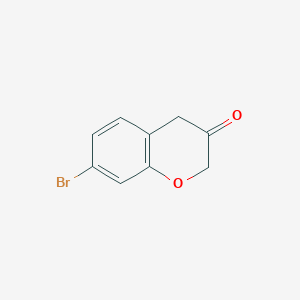

![6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B1374338.png)

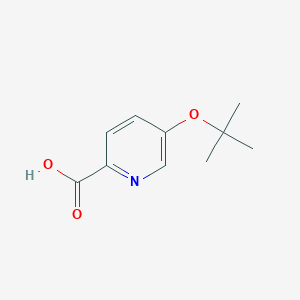

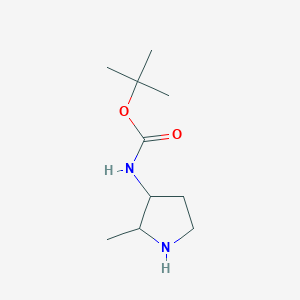

![2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1374352.png)

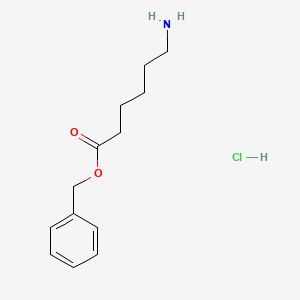

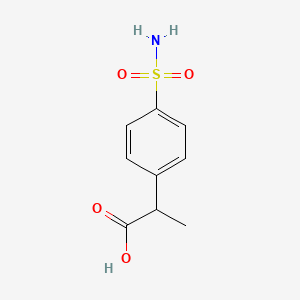

![2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374357.png)